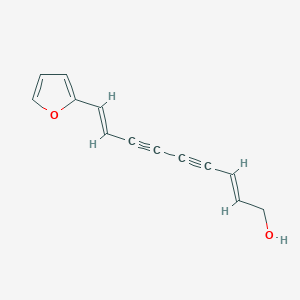
(2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol
Descripción general
Descripción
(2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol is a natural product found in Atractylodes lancea with data available.
Aplicaciones Científicas De Investigación
Propiedades Antiinflamatorias
Se ha encontrado que el atractylodinol, junto con otros atractylenolidos, exhibe propiedades antiinflamatorias . Las vías de señalización TLR4/NF-κB, PI3K/Akt y MAPK median principalmente los efectos antiinflamatorios de estos compuestos .
Efectos Anticancerígenos
El atractylodinol y otros atractylenolidos han demostrado actividad anticancerígena . La actividad anticancerígena de los tres atractylenolidos se puede atribuir a su influencia en la vía de señalización JAK2/STAT3 .
Efectos de Protección de Órganos
Se ha encontrado que el atractylodinol protege múltiples órganos mediante la modulación del estrés oxidativo, la atenuación de la respuesta inflamatoria, la activación de vías de señalización antiapoptóticas y la inhibición de la apoptosis celular . Estos efectos protectores se extienden al corazón, hígado, pulmón, riñón, estómago, intestino y sistema nervioso .
Efectos Neuroprotectores
Se ha encontrado que el atractylodinol tiene efectos neuroprotectores . Esto lo convierte en un candidato potencial para el tratamiento de enfermedades neurodegenerativas.
Inmunomodulación
Se ha encontrado que el atractylodinol tiene efectos inmunomoduladores . Esto lo convierte en un candidato potencial para el tratamiento de enfermedades relacionadas con el sistema inmunológico.
Indicador de Evaluación de Calidad
Los contenidos de atractylodinol se han estudiado como indicadores en la clasificación de especies y la evaluación de la calidad de Atractylodes macrocephala .
Efectos Antigástricos
Se ha encontrado que el atractylodinol tiene efectos antigástricos
Mecanismo De Acción
Target of Action
Atractylodinol primarily targets the JAK2/STAT3 signaling pathway . This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis, making it a significant target for anti-cancer therapies . Atractylodinol also targets Vimentin (VIM) , a protein that plays key roles in tissue regeneration and wound healing .
Biochemical Pathways
The primary biochemical pathways affected by Atractylodinol are the JAK2/STAT3, TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways . These pathways are crucial for mediating the anti-inflammatory effects of Atractylodinol . By modulating these pathways, Atractylodinol can protect multiple organs by modulating oxidative stress, attenuating the inflammatory response, activating anti-apoptotic signaling pathways, and inhibiting cell apoptosis .
Pharmacokinetics
Due to the inhibitory effects of atractylodinol on metabolic enzymes, it is necessary to pay attention to the possible side effects of combining atractylodinol with other drugs .
Result of Action
Atractylodinol exhibits a diverse array of pharmacological properties, including anti-inflammatory, anti-cancer, and organ-protective effects . It can protect multiple organs by modulating oxidative stress, attenuating the inflammatory response, activating anti-apoptotic signaling pathways, and inhibiting cell apoptosis . These protective effects extend to the heart, liver, lung, kidney, stomach, intestine, and nervous system .
Propiedades
IUPAC Name |
(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-11-7-5-3-1-2-4-6-9-13-10-8-12-15-13/h5-10,12,14H,11H2/b7-5+,9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWHLNBWBPJJJN-PDTNFJSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC#CC#CC=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C#CC#C/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434134 | |
| Record name | (2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61642-89-5 | |
| Record name | (2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


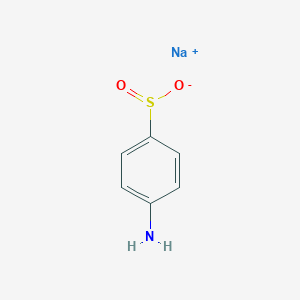

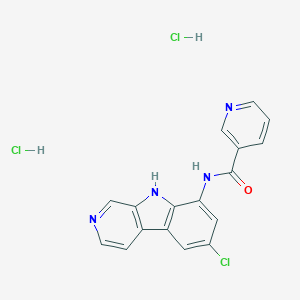
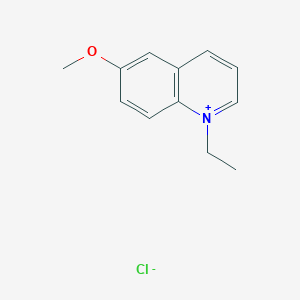


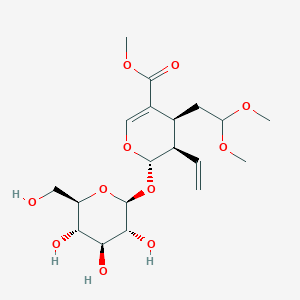



![(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B149789.png)



